molecular formula C32H30N2O9S3 B11037231 Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037231
M. Wt: 682.8 g/mol
InChI Key: VCOWSYNBJMYMGQ-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, dithiole, and tetracarboxylate

Preparation Methods

The synthesis of Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of the core quinoline structure, followed by the introduction of the dithiole and thiopyrano groups. The final steps involve the addition of the phenylcarbamoyl and tetracarboxylate groups under specific reaction conditions, such as controlled temperature and pH. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, Tetramethyl 5’,5’,9’-trimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

    Tetramethylbenzidine: Used as a chromogenic substrate in biochemical assays.

    Tetramethylthiourea: Known for its use in organic synthesis and as a ligand in coordination chemistry.

These compounds share some functional groups but differ in their overall structure and specific applications.

Properties

Molecular Formula

C32H30N2O9S3

Molecular Weight

682.8 g/mol

IUPAC Name

tetramethyl 5',5',9'-trimethyl-6'-(phenylcarbamoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H30N2O9S3/c1-16-13-14-19-18(15-16)20-25(31(2,3)34(19)30(39)33-17-11-9-8-10-12-17)44-22(27(36)41-5)21(26(35)40-4)32(20)45-23(28(37)42-6)24(46-32)29(38)43-7/h8-15H,1-7H3,(H,33,39)

InChI Key

VCOWSYNBJMYMGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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